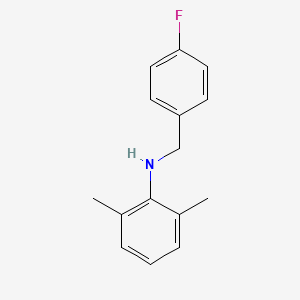

N-(4-Fluorobenzyl)-2,6-dimethylaniline

Übersicht

Beschreibung

N-(4-Fluorobenzyl)-2,6-dimethylaniline (FBDA) is an important organic compound used in a wide range of scientific research applications. It is an aromatic amine that is used as a precursor for the synthesis of a variety of pharmaceuticals, such as analgesics and anti-inflammatory drugs. It is also used in the synthesis of a variety of other compounds, such as dyes, polymers, and catalysts. FBDA has also been found to have a number of biochemical and physiological effects, making it an important compound for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Third-order Nonlinear Optical Properties : (E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline and its derivatives have been studied for their third-order nonlinear optical (NLO) properties. These compounds exhibit second hyperpolarizabilities, indicating potential applications in microscopic third-order NLO behavior (Karakas & Unver, 2010).

Chemical Reactions and Properties

- Intramolecular Charge Transfer : Research on 4-fluoro-N,N-dimethylaniline (DMA4F) contradicts previous findings about intramolecular charge transfer, providing insights into the fluorescence behavior of this compound in different solvents (Zachariasse, Demeter, & Druzhinin, 2017).

- Chemical Oxidation in the Fenton Process : Studies on the degradation of 2,6-dimethylaniline through the Fenton process have led to the identification of intermediates and proposed oxidation pathways, highlighting its potential in environmental remediation (Masomboon, Ratanatamskul, & Lu, 2009).

Environmental and Health Aspects

- Environmental Pollutant Analysis : The compound has been used to understand the formation of hemoglobin adducts in humans and its metabolic activation, similar to other arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

Analytical Techniques

- Amino Acid Derivatization for Mass Spectrometry : N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine, a derivative, has been used for the derivatization, separation, and identification of amino acids, improving ion current signals in mass spectrometry analyses (Liu, Minkler, Lin, & Sayre, 2004).

Wirkmechanismus

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide have been shown to target Beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases like Alzheimer’s .

Mode of Action

It can be inferred from related compounds that it may interact with its target enzyme to inhibit or modulate its activity . This interaction could lead to changes in the biochemical processes controlled by the target, potentially influencing disease progression.

Biochemical Pathways

If we consider its potential target, beta-secretase 1, it could be involved in the amyloidogenic pathway of amyloid precursor protein (app) processing, which leads to the production of beta-amyloid peptide, a key player in the pathogenesis of alzheimer’s disease .

Result of Action

If it acts similarly to related compounds, it could potentially influence the production of beta-amyloid peptide, thereby affecting the progression of neurodegenerative diseases like alzheimer’s .

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-11-4-3-5-12(2)15(11)17-10-13-6-8-14(16)9-7-13/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDOWXYOOPOYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-2,6-dimethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

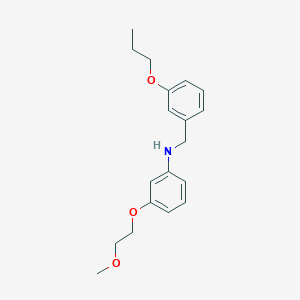

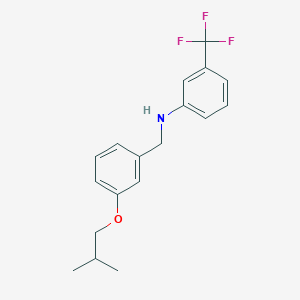

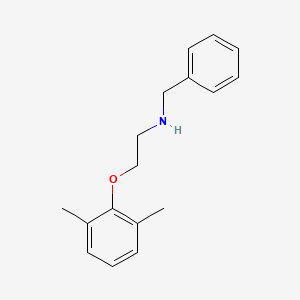

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)

![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)

![N-[2-(Hexyloxy)benzyl]-2-isopropoxyaniline](/img/structure/B1385297.png)

![4-Ethoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385299.png)

![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine](/img/structure/B1385308.png)